2-Bromo-5-methyl-3-nitropyridine
Overview
Description
2-Bromo-5-methyl-3-nitropyridine is a compound that is structurally related to various nitropyridines, which have been extensively studied due to their interesting chemical and physical properties. These compounds are often intermediates in the synthesis of pharmaceuticals and pesticides and have been the subject of various spectroscopic and quantum chemical studies. They are known for their potential toxicity, as well as their utility in various chemical reactions and potential applications in materials science, particularly in the field of non-linear optics (NLO) .
Synthesis Analysis
The synthesis of nitropyridine derivatives, such as 5-bromo-2-nitropyridine, can be achieved through the oxidation of corresponding amines. For instance, 5-bromo-2-nitropyridine has been prepared from its amine precursor using hydrogen peroxide oxidation on a large scale. This process required careful optimization to achieve high conversion rates and reproducibility, as well as thorough safety studies to ensure the stability of the oxidant mixture and the safety of the oxidation reaction . Additionally, reactions of bromomethyl-nitropyridines with aromatic amines have been explored, leading to the formation of various pyrazolo-pyridines depending on the reaction conditions .
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives has been extensively studied using density functional theory (DFT) and spectroscopic methods such as FT-IR and FT-Raman. These studies provide insights into the equilibrium geometry, vibrational frequencies, and potential energy distribution (PED) of the molecules. For example, quantum chemical calculations have been used to determine the optimized geometry and complete vibrational assignments for 2-amino-3-bromo-5-nitropyridine, which is structurally similar to 2-bromo-5-methyl-3-nitropyridine . The crystal structure of related compounds, such as 2-bromo-4-nitropyridine N-oxide, has also been determined, revealing details about the orientation of substituents and intermolecular interactions .
Chemical Reactions Analysis
Nitropyridines participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which affect the electron density distribution within the molecule. For instance, the reaction of bromomethyl-nitropyridines with aromatic amines can lead to the formation of arylaminomethyl-nitropyridines or pyrazolo-pyridines, depending on the reaction conditions . The biological activity of these compounds can be inferred from their electrophilicity index and other quantum chemical parameters .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives are closely related to their molecular structure. Spectroscopic studies provide valuable information about the vibrational characteristics of these compounds, which can be correlated with their molecular geometry. The electronic properties, such as HOMO-LUMO energies and the energy gap, are important for understanding the reactivity and stability of the molecules. Additionally, the NLO properties, such as hyperpolarizability, are of particular interest for materials science applications. For example, the high beta value and non-zero dipole moment of 2-amino-3-bromo-5-nitropyridine suggest that it could be a good candidate for NLO material . The thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, have also been studied for different temperatures, providing insights into the stability and reactivity of these compounds .
Scientific Research Applications
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Synthesis and Reactions of Nitropyridines
- Application : Nitropyridines are used in the synthesis of various organic compounds. The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
- Method : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- Results : With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
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Preparation of (piperazin-1-ylmethyl)biaryls
- Application : 2-Bromo-5-nitropyridine was used in preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
- Method : The method involves a Suzuki-Miyaura coupling, which is a type of palladium-catalyzed cross coupling reaction .
- Results : The result is the formation of boc-protected (piperazin-1-ylmethyl)biaryls .
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Synthesis of 2-Substituted-5-Nitropyridines
- Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
- Method : The exact method is not specified, but it likely involves a series of substitution reactions .
- Results : The result is the formation of a series of 2-substituted-5-nitro-pyridines .
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Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines
- Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
- Method : The method involves a series of substitution reactions .
- Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPBTFGZRRYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494244 | |
Record name | 2-Bromo-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-3-nitropyridine | |
CAS RN |
23056-46-4 | |
Record name | 2-Bromo-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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